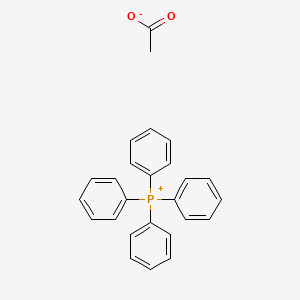
Tetraphenylphosphonium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraphenylphosphonium acetate is an organophosphorus compound with the chemical formula ( \text{C}{26}\text{H}{23}\text{O}_2\text{P} ). It is a quaternary phosphonium salt where the phosphorus atom is bonded to four phenyl groups and one acetate anion. This compound is known for its applications in organic synthesis and catalysis due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraphenylphosphonium acetate can be synthesized through the reaction of tetraphenylphosphonium chloride with sodium acetate in an aqueous medium. The reaction proceeds as follows: [ \text{(C}_6\text{H}_5)_4\text{PCl} + \text{NaOAc} \rightarrow \text{(C}_6\text{H}_5)_4\text{POAc} + \text{NaCl} ]
The reaction is typically carried out at room temperature with stirring to ensure complete dissolution and reaction of the starting materials .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The reaction mixture is often subjected to filtration and recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Tetraphenylphosphonium acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetraphenylphosphonium oxide.
Reduction: It can be reduced to form tetraphenylphosphine.
Substitution: It can participate in nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be used under mild conditions.
Major Products:
Oxidation: Tetraphenylphosphonium oxide.
Reduction: Tetraphenylphosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Scientific Research Applications
Tetraphenylphosphonium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: It serves as a probe for studying mitochondrial membrane potential due to its ability to accumulate in mitochondria.
Medicine: It is investigated for its potential use in tumor imaging and as a drug delivery agent targeting mitochondria.
Industry: It is used in the production of light-emitting diodes (LEDs) and other electronic devices due to its ability to enhance the crystallinity and dimensionality of perovskite layers
Mechanism of Action
Tetraphenylphosphonium acetate exerts its effects primarily through its interaction with cellular membranes. The compound’s lipophilic nature allows it to penetrate the hydrophobic barriers of plasma and mitochondrial membranes. Once inside the mitochondria, it accumulates in response to the negative inner transmembrane potential. This accumulation can lead to various effects, including the disruption of mitochondrial function and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- Tetraphenylphosphonium chloride
- Tetraphenylphosphonium bromide
- Tetraphenylphosphonium iodide
Comparison: Tetraphenylphosphonium acetate is unique among its analogs due to the presence of the acetate anion, which imparts distinct reactivity and solubility properties. Unlike the halide analogs, this compound can participate in esterification and other acetate-specific reactions, making it more versatile in certain synthetic applications .
Properties
CAS No. |
64564-22-3 |
|---|---|
Molecular Formula |
C26H23O2P |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
tetraphenylphosphanium;acetate |
InChI |
InChI=1S/C24H20P.C2H4O2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-2(3)4/h1-20H;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
HLNHDVOODYDVRZ-UHFFFAOYSA-M |
SMILES |
CC(=O)[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(=O)[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B3192607.png)



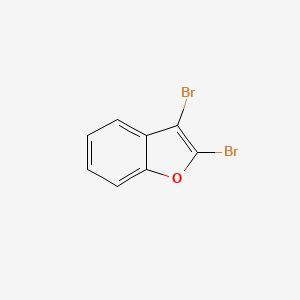
![4-Chloro-2-[(5-Chloroquinolin-8-Yl)oxy]phenol](/img/structure/B3192659.png)
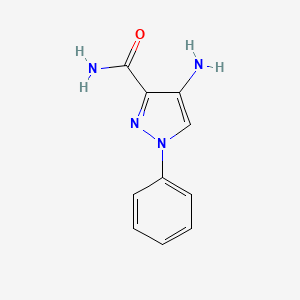
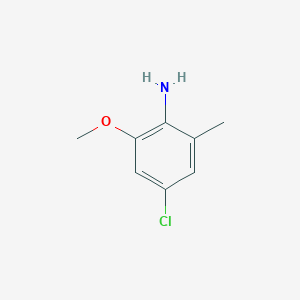
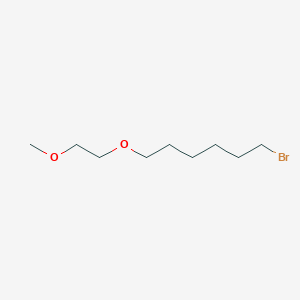
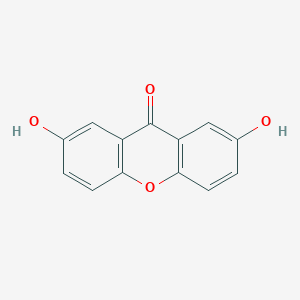
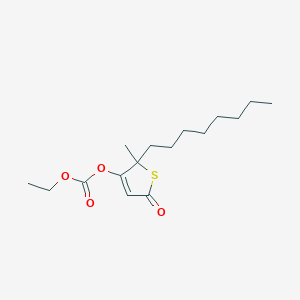
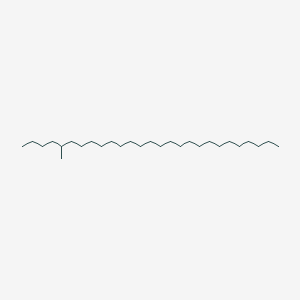
![[1,1'-Bicyclohexyl]-4,4'-diamine](/img/structure/B3192726.png)

